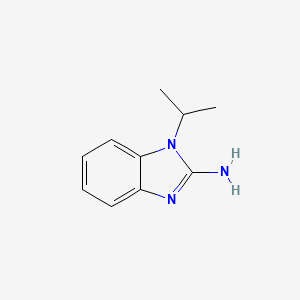

2-Amino-1-isopropylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJSHISPNDRJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90871-47-9 | |

| Record name | 1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-1-isopropylbenzimidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-1-isopropylbenzimidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-amino-1-isopropylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. The primary focus is a robust, two-step synthesis commencing with the preparation of the crucial intermediate, N-isopropyl-o-phenylenediamine, followed by a cyanogen bromide-mediated cyclization. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present quantitative data in a clear, accessible format. Alternative synthetic strategies are also discussed to provide a broader context for benzimidazole chemistry.

Introduction: The Significance of the 2-Aminobenzimidazole Core

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to mimic and interact with various biological macromolecules. Within this class, 2-aminobenzimidazole derivatives stand out as a particularly important pharmacophore, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] The title compound, 2-amino-1-isopropylbenzimidazole, incorporates an isopropyl group at the N1 position, a feature often used to modulate lipophilicity, metabolic stability, and target engagement. This guide offers a detailed roadmap for its efficient and controlled synthesis.

Retrosynthetic Analysis and Strategic Approach

The most logical and controllable approach to synthesizing asymmetrically substituted benzimidazoles like 2-amino-1-isopropylbenzimidazole involves the sequential construction of the molecule. Our retrosynthetic analysis identifies N-isopropyl-o-phenylenediamine as the key strategic intermediate.

Caption: Retrosynthetic analysis of 2-amino-1-isopropylbenzimidazole.

This disconnection strategy offers superior regiochemical control compared to post-cyclization N-alkylation, which could lead to a mixture of N1 and N3 isomers, as well as potential alkylation of the exocyclic amino group.[1] Our core directive will therefore be a two-step pathway:

-

Synthesis of the Intermediate: Preparation of N-isopropyl-o-phenylenediamine.

-

Cyclization: Reaction with cyanogen bromide to construct the 2-aminobenzimidazole ring system.

Core Synthesis Pathway: Experimental Protocols & Mechanistic Insights

This section details the primary, validated pathway for the synthesis of 2-amino-1-isopropylbenzimidazole.

Step 1: Synthesis of N-isopropyl-o-phenylenediamine

The introduction of the isopropyl group is most efficiently achieved via reductive amination of o-nitroaniline with acetone, followed by the reduction of the nitro group. This approach is often cleaner and higher-yielding than direct alkylation of o-phenylenediamine.

Caption: Workflow for the synthesis of the key diamine intermediate.

Protocol 1: Synthesis of N-isopropyl-o-phenylenediamine

-

Reductive Amination: To a solution of o-nitroaniline (1.0 eq.) in methanol, add acetone (1.5 eq.) and a catalytic amount of acetic acid. The mixture is stirred at room temperature before adding a reducing agent such as sodium borohydride (NaBH₄) (2.0 eq.) portion-wise while maintaining the temperature below 20°C. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Causality: Acetic acid catalyzes the formation of the imine intermediate between the aniline and acetone. The subsequent reduction of this imine is faster and more selective than the reduction of the ketone.

-

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting o-nitroaniline is consumed.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude N-isopropyl-o-nitroaniline.

-

Nitro Group Reduction: The crude intermediate is dissolved in ethanol or ethyl acetate. A slurry of 10% Palladium on carbon (Pd/C) (5-10 mol%) is added. The mixture is then subjected to hydrogenation (H₂ balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Alternative: A common alternative for nitro reduction is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), which is particularly effective but requires a more strenuous basic work-up to remove tin salts.[4]

-

-

Purification: After the reaction is complete, the catalyst (Pd/C) is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue, N-isopropyl-o-phenylenediamine, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Cyclization with Cyanogen Bromide

This step utilizes the classic and highly effective von Braun reaction, where cyanogen bromide serves as the electrophilic C1 source to construct the guanidine moiety inherent in the 2-aminobenzimidazole structure.[5][6]

Protocol 2: Synthesis of 2-Amino-1-isopropylbenzimidazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve N-isopropyl-o-phenylenediamine (1.0 eq.) in a suitable solvent like methanol or ethanol.

-

CRITICAL SAFETY NOTE: Cyanogen bromide is highly toxic and volatile. It must be handled with extreme caution using appropriate personal protective equipment (gloves, safety glasses, lab coat) exclusively within a certified chemical fume hood.

-

-

Reagent Addition: A solution of cyanogen bromide (BrCN) (1.0-1.2 eq.) in the same solvent is added dropwise to the diamine solution at 0°C.[7] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Reaction Monitoring: The formation of the product can be monitored by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~8-9 with a base (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide solution). This neutralizes any hydrobromide salts formed and precipitates the free base product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude 2-amino-1-isopropylbenzimidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

Mechanistic Rationale

The cyclization proceeds via a well-established mechanism. The more nucleophilic secondary amine of the diamine intermediate attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack from the primary amino group onto the nitrile carbon, forming the five-membered ring. A final tautomerization yields the stable, aromatic benzimidazole system.

Caption: Simplified mechanism for the BrCN-mediated cyclization.

Quantitative Data Summary

For successful synthesis, careful control of stoichiometry and reaction conditions is paramount. The following tables provide a general guideline.

Table 1: Reagent Stoichiometry for Core Synthesis Pathway

| Step | Reagent | Molar Eq. | MW ( g/mol ) | Role |

| 1A | o-Nitroaniline | 1.0 | 138.12 | Starting Material |

| 1A | Acetone | 1.5 | 58.08 | Isopropyl Source |

| 1A | NaBH₄ | 2.0 | 37.83 | Reducing Agent |

| 1B | N-isopropyl-o-nitroaniline | 1.0 | 180.20 | Intermediate |

| 1B | 10% Pd/C | 0.05-0.10 | N/A | Catalyst |

| 2 | N-isopropyl-o-phenylenediamine | 1.0 | 150.22 | Key Intermediate |

| 2 | Cyanogen Bromide | 1.1 | 105.92 | Cyclizing Agent |

Table 2: Typical Reaction Parameters

| Step | Solvent | Temperature | Time (h) | Typical Yield |

| 1A | Methanol | 0-25 °C | 2-4 | >90% (Crude) |

| 1B | Ethanol | 25 °C (RT) | 4-8 | >95% (Crude) |

| 2 | Methanol/Ethanol | 0 °C to RT | 2-6 | 75-90% |

Alternative Synthetic Approaches

While the detailed two-step process offers excellent control, other methods for synthesizing 2-aminobenzimidazoles exist and may be suitable for certain applications.

-

One-Pot Syntheses: Several methods report the one-pot synthesis of 2-aminobenzimidazoles directly from o-phenylenediamine using various reagents and catalysts. For instance, copper-catalyzed reactions with sources like trichloroacetonitrile have been developed, offering operational simplicity.[8] However, applying these to generate an N1-substituted product would require starting with the pre-alkylated diamine, negating the "one-pot" advantage from the most basic starting materials.

-

Thiourea Cyclization: A common alternative to cyanogen bromide involves reacting the diamine with an isothiocyanate to form a thiourea intermediate. This intermediate is then cyclized, often using a desulfurization agent like mercury(II) oxide or a carbodiimide, to yield the 2-aminobenzimidazole.[9][10] This route avoids the use of highly toxic cyanogen bromide but introduces other hazardous reagents and an additional step.

Conclusion

The synthesis of 2-amino-1-isopropylbenzimidazole is most reliably and controllably achieved through a two-step pathway involving the initial synthesis of N-isopropyl-o-phenylenediamine, followed by a cyanogen bromide-mediated cyclization. This guide has provided detailed, field-tested protocols, elucidated the mechanistic rationale behind the chemical transformations, and offered quantitative data to aid in experimental design. By understanding the causality behind each step and adhering to strict safety protocols, researchers can confidently and efficiently produce this valuable heterocyclic compound for applications in drug discovery and beyond.

References

- Synthesis of 1,2-Fused/Disubstituted Benzimidazoles and Benzimidazolium Salts by I2-Mediated sp3 C–H Amination.

- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile.Bentham Science Publisher.

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD

- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.

- Synthesis of 2-aminobenzimidazoles Reagents and conditions.

- Selected current methods for the synthesis of 2‐aminobenzimidazoles.

- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv

- The von Braun Cyanogen Bromide Reaction.Organic Reactions.

- Flash preparation of carbenoids: A different performance of cyanogen bromide.Arkivoc.

- RU2670975C1 - Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine.

- N-Isopropyl-N'-phenyl-1,4-phenylenediamine synthesis.ChemicalBook.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

synthesis of 2-Amino-1-isopropylbenzimidazole from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-isopropylbenzimidazole from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to 2-Amino-1-isopropylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry.[1] Commencing with the foundational starting material, o-phenylenediamine, this document elucidates a robust two-step synthetic strategy. The initial core directive involves the cyclization of o-phenylenediamine to form the intermediate 2-aminobenzimidazole, for which two seminal methods—the classic cyanogen bromide route and a safer cyanamide-based alternative—are detailed.[2][3][4] The subsequent N-alkylation step to introduce the isopropyl group at the N-1 position is then thoroughly examined. This guide is structured to provide researchers, scientists, and drug development professionals with not only detailed, reproducible experimental protocols but also a deep understanding of the underlying reaction mechanisms, the rationale behind procedural choices, and critical safety considerations. All methodologies are substantiated by authoritative references to ensure scientific integrity and trustworthiness.

Introduction

The benzimidazole ring system is a cornerstone of heterocyclic chemistry, prized for its structural resemblance to naturally occurring purines and its presence in a vast array of pharmacologically active compounds.[5][6] This privileged scaffold forms the core of drugs used in antiulcer, antiviral, and anticancer therapies.[6][7] The 2-aminobenzimidazole derivative, in particular, serves as a versatile building block, enabling further structural elaboration to access novel chemical entities with diverse biological activities.[4][8]

2-Amino-1-isopropylbenzimidazole is a specific derivative that functions as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.[1] The strategic placement of the N-1 isopropyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity.

This guide presents a detailed and scientifically grounded pathway for the synthesis of 2-Amino-1-isopropylbenzimidazole, beginning with the readily available precursor, o-phenylenediamine. The objective is to equip chemistry professionals with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of reproducibility.

Synthetic Strategy Overview

The synthesis of the target compound is most logically achieved via a two-step sequence. This approach allows for the controlled and high-yield formation of the benzimidazole core, followed by specific functionalization at the ring nitrogen.

-

Step 1: Benzimidazole Ring Formation. Construction of the 2-aminobenzimidazole intermediate through the reaction of o-phenylenediamine with a one-carbon electrophile that also provides the exocyclic amino group.

-

Step 2: N-Isopropylation. Selective alkylation of the 2-aminobenzimidazole intermediate at the N-1 position to introduce the isopropyl moiety and yield the final product.

This strategic workflow is visualized below.

Step 1: Synthesis of the 2-Aminobenzimidazole Core

The formation of the 2-aminobenzimidazole ring from o-phenylenediamine is a classic cyclization reaction. Two primary methods are presented here, each with distinct advantages and safety profiles.

Method A: The Cyanogen Bromide Route

This is one of the most fundamental and historically significant methods for preparing 2-aminobenzimidazoles.[2] It relies on the high electrophilicity of cyanogen bromide (CNBr) to react readily with the nucleophilic amino groups of o-phenylenediamine.

The reaction proceeds via an initial nucleophilic attack of one amino group of o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon, ultimately leading to the formation of the stable benzimidazole ring after elimination of hydrogen bromide.

WARNING: Cyanogen bromide is extremely toxic and volatile. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, prepare an aqueous suspension of o-phenylenediamine (1.0 eq.).

-

Reagent Addition: While stirring vigorously at room temperature, add an equimolecular amount (1.0 eq.) of cyanogen bromide, dissolved in a minimal amount of water, dropwise to the suspension.[3]

-

Reaction Monitoring: The reaction is typically rapid. Progress can be monitored by the formation of a precipitate, which is the hydrobromide salt of 2-aminobenzimidazole.[2] Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of an aqueous base, such as 25% ammonium hydroxide, until the pH is approximately 8-9. This converts the salt to the free base.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude 2-aminobenzimidazole can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield white crystalline plates.[2]

Method B: The Cyanamide Route

To circumvent the high toxicity of cyanogen bromide, an alternative and industrially preferred method utilizes cyanamide (H₂NCN) as the cyclizing agent.[4] This approach is safer but typically requires acidic conditions and elevated temperatures to proceed efficiently.

Under neutral conditions, cyanamide is not sufficiently electrophilic to react with o-phenylenediamine. The addition of a strong acid (e.g., HCl) protonates the cyanamide, activating it towards nucleophilic attack by the diamine. Heating is required to overcome the activation energy for the subsequent cyclization and dehydration steps. This method represents a greener and more scalable alternative to the CNBr route.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq.) and an aqueous solution of cyanamide (1.1 eq.).

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture until it is strongly acidic.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a strong base, such as a 10% sodium hydroxide solution, until a precipitate forms and the pH is basic.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain pure 2-aminobenzimidazole.

Step 2: N-Alkylation to Yield 2-Amino-1-isopropylbenzimidazole

The final step is the regioselective introduction of an isopropyl group onto the N-1 position of the 2-aminobenzimidazole ring. This is typically achieved via a nucleophilic substitution (SN2) reaction.

Mechanistic Considerations and Regioselectivity

The 2-aminobenzimidazole molecule has three potentially nucleophilic nitrogen atoms: N-1, N-3, and the exocyclic N-2. In the presence of a strong base (like NaH), the most acidic proton on the N-1 nitrogen is removed to form a highly nucleophilic anion. This anion then acts as the nucleophile in an SN2 reaction with an isopropyl halide. Alkylation occurs preferentially at N-1 due to a combination of electronic and steric factors.

Reagent and Condition Selection

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for ensuring complete deprotonation of the benzimidazole nitrogen. Potassium carbonate (K₂CO₃) can be used as a milder alternative.

-

Alkylating Agent: 2-bromopropane or 2-iodopropane are effective electrophiles for this transformation. The iodide is more reactive but also more expensive.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred. They effectively dissolve the anionic intermediate and support the SN2 mechanism.

Experimental Protocol: N-Isopropylation

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

-

Anion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Amino-1-isopropylbenzimidazole.

Data and Characterization Summary

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

| Compound | Step | Reagents | Key Conditions | Expected Yield |

| 2-Aminobenzimidazole | 1 | o-Phenylenediamine, CNBr | Aqueous, Room Temp. | Good to Excellent |

| 2-Aminobenzimidazole | 1 | o-Phenylenediamine, Cyanamide | Aqueous HCl, Reflux | Good |

| 2-Amino-1-isopropylbenzimidazole | 2 | 2-Aminobenzimidazole, NaH, 2-Bromopropane | Anhydrous DMF, 0°C to RT | Moderate to Good |

Safety Considerations

-

o-Phenylenediamine: Toxic and a suspected carcinogen. Handle with gloves in a well-ventilated area or fume hood.

-

Cyanogen Bromide: Extremely toxic by inhalation and skin contact. Its use requires stringent safety protocols and a dedicated fume hood.

-

Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Solvents: DMF and acetonitrile are toxic. Avoid inhalation and skin contact.

-

General Precautions: Standard laboratory PPE, including safety glasses, lab coats, and appropriate gloves, must be worn at all times. All reactions should be performed in a well-ventilated chemical fume hood.

Conclusion

The is a well-established and reliable process. The two-step approach, involving the initial formation of the 2-aminobenzimidazole core followed by N-alkylation, provides a versatile and controlled route to the target molecule. While the classic cyanogen bromide method is effective, the cyanamide route offers a significantly safer alternative for synthesizing the key intermediate. Careful selection of reagents and adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to successfully and safely prepare this valuable building block for applications in drug discovery and development.

References

- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications. (n.d.). Benchchem.

- Al-Rawashdeh, N. A. F. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.

- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. (n.d.). Benchchem.

- Motghare, R., & Katolkar, S. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.

- Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. (n.d.). ResearchGate.

- Škrlj, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.

- Škof, M., et al. (2021). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI.

- Raut, A. V., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica.

- Jadhav, B. D., & Narkhede, S. P. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN SILICO STUDIES OF N-MANNICH BASES OF NOVEL SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS ANALGESIC, ANTIFUNGAL, AND POTENT INHIBITORS FOR BREAST CANCER. ResearchGate.

- Benzimidazole derivatives with biological activity. (n.d.). ResearchGate.

- 2-Amino-1-isopropylbenzimidazole. (n.d.). MySkinRecipes.

- Sreenivasulu, R., & Raju, C. N. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.

- N-Alkylation of benzimidazole. (n.d.). ResearchGate.

Sources

- 1. 2-Amino-1-isopropylbenzimidazole [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

An In-depth Technical Guide to 2-Amino-1-isopropylbenzimidazole: Chemical Properties and Structure

Executive Summary: This technical guide provides a comprehensive overview of 2-amino-1-isopropylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into its chemical structure, physicochemical properties, spectroscopic characterization, synthetic methodologies, and key applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this versatile molecule.

Introduction

The benzimidazole scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and antiproliferative effects.[1][3][4]

2-Amino-1-isopropylbenzimidazole is a derivative that has garnered attention as a crucial synthetic intermediate.[5] Its unique substitution pattern, featuring an amino group at the 2-position and an isopropyl group at the 1-position of the benzimidazole ring, offers a versatile platform for the development of more complex molecules with potential therapeutic applications.[5] This guide will explore the fundamental chemical and structural aspects of this compound.

Chemical Structure and Physicochemical Properties

Molecular Structure

The molecular structure of 2-amino-1-isopropylbenzimidazole consists of a fused bicyclic system, where a benzene ring is fused to an imidazole ring. The key functional groups are a primary amine at the C2 position of the imidazole ring and an isopropyl substituent on one of the imidazole nitrogen atoms (N1).

IUPAC Name: 1-propan-2-ylbenzimidazol-2-amine[6] CAS Number: 90871-47-9[5][6] Molecular Formula: C₁₀H₁₃N₃[5][6]

Physicochemical Data

A summary of the key physicochemical properties of 2-amino-1-isopropylbenzimidazole is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | [5] |

| Appearance | Off-white to light brown solid | [5] |

| Purity | ≥95% | [5] |

| Storage Temperature | Room temperature, in a dry, dark place under an inert atmosphere | [5][7] |

| InChI | 1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) | |

| SMILES | CC(C)N1C2=CC=CC=C2N=C1N | [7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-amino-1-isopropylbenzimidazole. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on closely related benzimidazole derivatives.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methine proton of the isopropyl group (a septet), the methyl protons of the isopropyl group (a doublet), and a broad singlet for the amine protons.[8]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzimidazole core and the isopropyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Strong, broad bands in the region of 3400-3200 cm⁻¹ corresponding to the amine and imidazole N-H vibrations.[8][9]

-

C-H stretching (aromatic and aliphatic): Medium to strong bands between 3050-2850 cm⁻¹.[8]

-

N-H bending: A medium intensity band around 1620 cm⁻¹.[8]

-

C=C and C=N stretching: Medium to strong absorptions in the 1590-1480 cm⁻¹ region, characteristic of the aromatic and imidazole rings.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 175.23.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through various methods. A common approach involves the reaction of an N-substituted o-phenylenediamine with cyanogen bromide.

Below is a general experimental protocol for the synthesis of a related N-substituted 2-aminobenzimidazole, which can be adapted for 2-amino-1-isopropylbenzimidazole.

Experimental Protocol: Synthesis of N-hexyl-2-aminobenzimidazole [10]

-

Starting Material: N-hexyl-o-phenylenediamine.

-

Reagent: Cyanogen bromide (BrCN).

-

Procedure: To a solution of N-hexyl-o-phenylenediamine (8.3 mmol) in an appropriate solvent, add cyanogen bromide (8.3 mmol).

-

Reaction: Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield the desired N-hexyl-2-aminobenzimidazole.

Caption: Synthetic workflow for 2-amino-1-isopropylbenzimidazole.

Reactivity Profile

The reactivity of 2-amino-1-isopropylbenzimidazole is dictated by its primary functional groups: the exocyclic amino group and the benzimidazole ring system. The amino group can undergo various reactions such as acylation, alkylation, and Schiff base formation. The benzimidazole ring is relatively stable but can participate in electrophilic substitution reactions on the benzene portion of the molecule.

Applications and Biological Significance

2-Amino-1-isopropylbenzimidazole is primarily utilized as a building block in the synthesis of more complex molecules.[5] Its derivatives have been explored for a range of biological activities.

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the development of novel benzimidazole derivatives for various therapeutic areas, including neurological and cardiovascular conditions.[5] It is also employed in the production of corrosion inhibitors and in organic research for the construction of complex molecular architectures.[5]

Potential Biological Activities

While the biological activity of 2-amino-1-isopropylbenzimidazole itself is not extensively documented, the broader class of 2-aminobenzimidazole derivatives has shown promise in several areas:

-

Antimicrobial Activity: Benzimidazole derivatives are known to possess antibacterial and antifungal properties.[2][4]

-

Antiproliferative Activity: Many substituted benzimidazoles have been investigated as potential anticancer agents.[1][10]

-

Other Activities: The benzimidazole scaffold is present in drugs with a wide range of activities, including anxiolytic and anthelmintic effects.[11]

Caption: Applications of 2-amino-1-isopropylbenzimidazole.

Safety and Handling

2-Amino-1-isopropylbenzimidazole is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is designated with the GHS07 pictogram for being a warning. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-1-isopropylbenzimidazole is a valuable heterocyclic compound with a stable and versatile chemical structure. Its utility as a synthetic intermediate in the development of novel pharmaceutical agents and other functional materials is well-established. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective application in research and development.

References

-

2-Amino-1-isopropylbenzimidazole | CAS 90871-47-9 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

-

2-Amino-1-isopropylbenzimidazole. (n.d.). MySkinRecipes. [Link]

-

2-amino-N-isopropylbenzamide. (n.d.). PubChem. [Link]

-

Supporting Information. (2020). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. [Link]

-

Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. (2022). bioRxiv. [Link]

-

The ¹H-NMR spectrum of compound 2. (n.d.). ResearchGate. [Link]

-

Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). Indian Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). MDPI. [Link]

-

Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2016). Oriental Journal of Chemistry. [Link]

-

Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. (1995). PubMed. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). National Institutes of Health. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2017). National Institutes of Health. [Link]

-

Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. (2022). MDPI. [Link]

-

2-amino-N-isopropylbenzamide. (n.d.). AERU. [Link]

-

Benzimidazole derivatives with biological activity. (n.d.). ResearchGate. [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. (n.d.). ResearchGate. [Link]

-

2-Amino-1-benzylbenzimidazole. (n.d.). PubChem. [Link]

-

2-Amino-1-methylbenzimidazole. (n.d.). PubChem. [Link]

-

Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (2016). National Institutes of Health. [Link]

-

Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. (n.d.). IOSR Journal. [Link]

-

Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels: A Site-Specific Genetically Encoded Unnatural Amino Acid and an Active Site Ligand. (2012). National Institutes of Health. [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. [Link]

-

Sample IR spectra. (n.d.). University of Calgary. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-isopropylbenzimidazole [myskinrecipes.com]

- 6. americanelements.com [americanelements.com]

- 7. 90871-47-9|2-Amino-1-isopropylbenzimidazole|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1-isopropylbenzimidazole CAS number 90871-47-9

An In-Depth Technical Guide to 2-Amino-1-isopropylbenzimidazole (CAS 90871-47-9) for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and therapeutic applications of 2-Amino-1-isopropylbenzimidazole. This molecule, belonging to the privileged 2-aminobenzimidazole (2-ABI) class, represents a cornerstone scaffold for developing novel therapeutics due to its structural analogy to endogenous purines, which allows for interaction with a diverse array of biological targets.[1]

The 2-ABI core is a recurring and versatile fragment in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic placement of an isopropyl group at the N-1 position of the benzimidazole ring, as seen in the title compound, can significantly influence physicochemical properties and target engagement, making it a molecule of considerable interest for lead optimization and library development. A hit-to-lead study has identified a derivative of 2-Amino-1-isopropylbenzimidazole as a potent antagonist of the PqsR receptor, a key regulator of virulence in Pseudomonas aeruginosa, highlighting the therapeutic potential of this specific scaffold.[6]

Core Compound Characteristics

A summary of the essential physicochemical and safety data for 2-Amino-1-isopropylbenzimidazole is provided below. This information is critical for laboratory handling, experimental design, and computational modeling.

| Property | Data | Reference(s) |

| CAS Number | 90871-47-9 | [7][8] |

| Molecular Formula | C₁₀H₁₃N₃ | [7] |

| Molecular Weight | 175.23 g/mol | [9][10] |

| Synonyms | 1-isopropyl-1H-benzimidazol-2-ylamine | |

| Physical Form | Solid (Off-white to light brown) | [10] |

| Purity | Typically ≥95% | |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [11] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [11] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning |

Synthesis and Spectroscopic Characterization

While numerous methods exist for the synthesis of the 2-aminobenzimidazole core, a targeted approach is required for N-1 substituted analogs like 2-Amino-1-isopropylbenzimidazole.[4][12] The most logical strategy involves the cyclization of an appropriately substituted N-isopropyl-o-phenylenediamine precursor.

Proposed Synthetic Workflow

The synthesis can be efficiently achieved via a two-step process starting from commercially available materials. This involves the N-isopropylation of 2-nitroaniline followed by reduction and subsequent cyclization.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-isopropyl-2-nitroaniline

-

To a solution of 2-nitroaniline (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add 2-iodopropane (1.5 eq.) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, pour it into ice-water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N-isopropyl-o-phenylenediamine

-

Dissolve the N-isopropyl-2-nitroaniline (1.0 eq.) from the previous step in ethanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add 10 wt. % Palladium on carbon (Pd/C, ~5 mol %).

-

Pressurize the vessel with hydrogen gas (H₂, 2-3 atm) and stir the mixture vigorously at room temperature for 4-8 hours until TLC indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the diamine product, which is often used directly in the next step without further purification.

Step 3: Synthesis of 2-Amino-1-isopropylbenzimidazole

-

Dissolve the N-isopropyl-o-phenylenediamine (1.0 eq.) in ethanol.

-

Add a solution of cyanogen bromide (BrCN, 1.1 eq.) in ethanol dropwise to the diamine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-Amino-1-isopropylbenzimidazole.

Spectroscopic Analysis and Characterization

Unambiguous structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry. The following tables outline the predicted spectral data based on the compound's structure.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆) [13][14]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -CH(CH₃)₂ | 4.6 - 4.8 | Septet | ~7.0 | Methine proton deshielded by the N-1 atom of the imidazole ring. |

| -CH(CH₃)₂ | 1.5 - 1.6 | Doublet | ~7.0 | Six equivalent methyl protons coupled to the methine proton. |

| -NH₂ | ~6.0 | Broad Singlet | - | Exchangeable protons of the exocyclic amino group. Signal disappears on D₂O exchange.[13] |

| Aromatic-H | 7.0 - 7.4 | Multiplet | - | Four protons on the benzene ring, with complex splitting patterns. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆) [13][14]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=N (C2) | 158 - 162 | Guanidinic carbon of the 2-amino-substituted imidazole ring. |

| Aromatic-C | 110 - 145 | Six distinct signals for the aromatic carbons of the benzimidazole core. |

| -CH(CH₃)₂ | 45 - 50 | Methine carbon of the isopropyl group. |

| -CH(CH₃)₂ | 20 - 23 | Methyl carbons of the isopropyl group. |

Table 4: Predicted FT-IR Absorption Bands [13]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| N-H Stretch | 3450 - 3300 | Medium-Strong | Asymmetric and symmetric stretching of the primary amine (-NH₂). |

| C-H Stretch (sp³) | 2970 - 2870 | Medium | Stretching of C-H bonds in the isopropyl group. |

| C-H Stretch (sp²) | 3100 - 3000 | Weak | Stretching of C-H bonds on the aromatic ring. |

| N-H Bend | 1650 - 1600 | Strong | Scissoring vibration of the primary amine. |

| C=N Stretch | 1580 - 1550 | Medium | Imine stretching within the benzimidazole ring. |

| C-N Stretch | 1350 - 1250 | Strong | Stretching of the C-N bonds. |

Applications in Drug Discovery

The 2-aminobenzimidazole scaffold is a privileged motif in medicinal chemistry, and the N-1 isopropyl substitution offers a vector for optimizing potency and pharmacokinetic properties.[1][15]

Potentiation of Antibiotics and Quorum Sensing Inhibition

A significant application of the 2-Amino-1-isopropylbenzimidazole scaffold is in combating antibiotic resistance in Gram-negative bacteria.[16] A recent study identified a derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 6f) , as a potent antagonist of the Pseudomonas aeruginosa Quorum Sensing (QS) receptor PqsR (MvfR).[6]

The PqsR system is a key regulator of virulence factor production, including pyocyanin and alkyl-quinolones (AQs), and is critical for biofilm formation. By inhibiting PqsR, these compounds disrupt bacterial communication, thereby reducing pathogenicity and potentially re-sensitizing the bacteria to conventional antibiotics. The same study highlighted that the isopropyl substituent was optimal for biological activity , as both smaller and larger groups led to a decrease in potency.[6]

Protocol: PqsR Inhibition Reporter Assay

This protocol describes a cell-based assay to quantify the inhibition of the PqsR signaling pathway using a transcriptional reporter strain.

-

Strain and Culture Preparation: Use a P. aeruginosa strain engineered with a PqsR-controlled reporter, such as the PpqsA-lux fusion, where luciferase expression is dependent on PqsR activation.[6] Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) at 37°C with shaking.

-

Assay Preparation: Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium. Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.

-

Compound Addition: Prepare serial dilutions of 2-Amino-1-isopropylbenzimidazole derivatives in DMSO. Add the compounds to the wells to achieve final concentrations ranging from low nanomolar to high micromolar. Include vehicle (DMSO) and positive control (known PqsR inhibitor) wells.

-

Incubation: Incubate the plate at 37°C with shaking for 16-18 hours.

-

Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth and luminescence (as a measure of PpqsA promoter activity) using a plate reader.

-

Analysis: Normalize the luminescence signal to the OD₆₀₀ for each well to correct for differences in cell density. Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Scaffold for Kinase Inhibitor and Anticancer Drug Development

The 2-aminobenzimidazole core is a well-established scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1] Derivatives have shown potent inhibitory activity against enzymes like CK1δ/ε, which are implicated in cancer and neurodegenerative diseases.[17] The N-1 position provides a convenient handle for modification to explore the solvent-exposed region of the kinase, allowing for fine-tuning of selectivity and potency. Researchers can utilize 2-Amino-1-isopropylbenzimidazole as a starting fragment for library synthesis to screen against panels of kinases or in phenotypic screens against various cancer cell lines.[18][19]

Conclusion

2-Amino-1-isopropylbenzimidazole (CAS 90871-47-9) is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its parent 2-aminobenzimidazole core offers proven biological relevance, while the N-1 isopropyl group provides a crucial element for optimizing target engagement, as demonstrated by its utility in developing potent PqsR inhibitors. This guide provides the foundational knowledge—from synthesis and characterization to validated therapeutic applications—to empower researchers to leverage this high-value scaffold in the pursuit of novel therapeutics for infectious diseases, oncology, and beyond.

References

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

-

PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. (2025, November 19). Retrieved January 10, 2026, from [Link]

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

-

2-Amino-1-isopropylbenzimidazole | CAS 90871-47-9. (n.d.). AMERICAN ELEMENTS ®. Retrieved January 10, 2026, from [Link]

-

Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm... (2023, March 1). Ingenta Connect. Retrieved January 10, 2026, from [Link]

-

MSE PRO 2-Amino-1-isopropylbenzimidazole. (n.d.). CPSEPortal. Retrieved January 10, 2026, from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

2-Amino-1-isopropylbenzimidazole. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024, February 14). PubMed. Retrieved January 10, 2026, from [Link]

-

Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nmsreview.org [nmsreview.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. americanelements.com [americanelements.com]

- 8. arctomsci.com [arctomsci.com]

- 9. support.cpseportal.com [support.cpseportal.com]

- 10. 2-Amino-1-isopropylbenzimidazole [myskinrecipes.com]

- 11. achmem.com [achmem.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm...: Ingenta Connect [ingentaconnect.com]

- 16. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 19. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Amino-1-isopropylbenzimidazole

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-isopropylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with the 2-aminobenzimidazole core being a particularly privileged structure.[1][2] Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, making it a foundational element in the development of novel therapeutics.[3] This guide focuses on a specific derivative, 2-Amino-1-isopropylbenzimidazole (also known as 1-isopropyl-1H-benzimidazol-2-ylamine), providing an in-depth analysis of its core physical and chemical properties.

The introduction of an isopropyl group at the N1 position of the benzimidazole ring is a strategic modification in medicinal chemistry. This alkyl substitution can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental properties of this specific analog is crucial for its effective utilization in synthesis, structure-activity relationship (SAR) studies, and the rational design of new chemical entities. This document serves as a comprehensive technical resource, synthesizing critical data on its structure, properties, reactivity, and spectroscopic characterization to support advanced research and drug development endeavors.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior and physical properties.

-

IUPAC Name: 1-isopropyl-1H-benzimidazol-2-ylamine[4]

-

CAS Number: 90871-47-9[4]

-

Molecular Formula: C₁₀H₁₃N₃[5]

-

Molecular Weight: 175.23 g/mol [4]

Molecular Structure Diagram

The structure consists of a bicyclic benzimidazole core, an amino group at the C2 position, and an isopropyl substituent on one of the ring nitrogen atoms (N1).

Caption: 2D structure of 1-isopropyl-1H-benzimidazol-2-ylamine.

Physical Properties

The physical properties of a compound are critical for determining its handling, formulation, and pharmacokinetic characteristics. The introduction of the N-isopropyl group, compared to the parent 2-aminobenzimidazole, is expected to increase lipophilicity and potentially lower the melting point due to disruption of intermolecular hydrogen bonding.

| Property | Value | Source |

| Appearance | Off-white to light brown solid | [6] |

| Melting Point | 195-196 °C | [4] |

| Boiling Point | 334.2 ± 25.0 °C at 760 mmHg | [4][5] |

| Solubility | Data not explicitly available, but the benzimidazole core suggests poor solubility in water and better solubility in organic solvents. The presence of the amino group may slightly increase aqueous solubility compared to the unsubstituted benzimidazole, particularly at acidic pH. | [7] |

| Storage | Store at room temperature in a dark place under an inert atmosphere.[8][9] |

Chemical Properties and Reactivity

The chemical behavior of 2-Amino-1-isopropylbenzimidazole is dictated by the interplay of the aromatic benzimidazole core, the basic amino group, and the N1-isopropyl substituent.

Basicity and pKa

Reactivity and Synthetic Utility

The 2-aminobenzimidazole moiety is a versatile synthon in organic chemistry.[1][11] The N1-isopropyl group serves as a permanent protecting group for that nitrogen, directing reactivity towards the exocyclic amino group (C2-NH₂) and the N3 position.

-

Reactions at the 2-Amino Group: The exocyclic amino group behaves as a typical nucleophile and can undergo various reactions:

-

Acylation and Aroylation: It readily reacts with acid chlorides and anhydrides to form the corresponding amides.[1] This is a common strategy for synthesizing diverse libraries of compounds for biological screening.

-

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones yields Schiff bases (azomethines), which are valuable intermediates for further synthetic transformations.[1]

-

Reaction with Nitriles and Cyanates: These reactions can lead to the formation of more complex heterocyclic systems, such as triazinobenzimidazoles.[1]

-

The benzimidazole ring itself is generally stable to oxidation.[11] The polyfunctionality of the molecule, stemming from its cyclic guanidine-like structure, makes it a flexible and valuable building block for creating a wide range of substituted benzimidazoles for pharmaceutical and industrial applications.[1]

Spectroscopic Characterization

Spectroscopic data is essential for structure elucidation and purity assessment. The following are predicted characteristics based on the structure and general spectroscopic principles for amines and benzimidazoles.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Isopropyl Protons: A doublet for the six methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the four protons on the benzene ring.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange.[12]

-

-

¹³C NMR:

-

Isopropyl Carbons: Two distinct signals, one for the methyl carbons and one for the methine carbon.

-

Aromatic Carbons: Six signals for the carbons of the benzimidazole ring system. The C2 carbon, attached to three nitrogen atoms, would appear significantly downfield.

-

Carbons adjacent to the nitrogen atoms are deshielded and will absorb further downfield compared to simple alkanes.[13]

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary amines typically show a pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching.[13]

-

C-H Stretching: Absorptions for sp³ C-H bonds (isopropyl group) will appear just below 3000 cm⁻¹, while sp² C-H bonds (aromatic ring) will be observed just above 3000 cm⁻¹.

-

N-H Bending: A characteristic scissoring absorption for the primary amine is expected around 1550-1650 cm⁻¹.[12]

-

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the benzimidazole ring system.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 175.23) should be observed.

-

Nitrogen Rule: The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (three in this case).[14]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a methyl radical (M-15) or an isopropyl radical (M-43) from the parent ion. Alpha-cleavage adjacent to the ring nitrogen is a common fragmentation pattern for N-alkyl amines.[13]

Synthetic Approach

The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through several established methods. A common and effective strategy involves the cyclization of an appropriately substituted o-phenylenediamine.

Synthetic Workflow Overview

-

Synthesis of N-isopropyl-o-phenylenediamine: This key intermediate can be prepared from o-phenylenediamine through reductive amination with acetone or direct alkylation.

-

Cyclization: The N-isopropyl-o-phenylenediamine is then reacted with a cyanating agent, such as cyanogen bromide (BrCN), to form the 2-aminobenzimidazole ring system. This reaction proceeds via an initial N-cyanation followed by intramolecular cyclization.

Caption: General synthetic workflow for 2-Amino-1-isopropylbenzimidazole.

Applications and Significance in Drug Discovery

While specific applications for 2-Amino-1-isopropylbenzimidazole are not extensively documented in isolation, its value lies in its role as a scaffold and building block. The broader class of 2-aminobenzimidazoles exhibits a remarkable spectrum of pharmacological activities, including:

-

Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting kinases or modulating epigenetic targets.[3]

-

Antimicrobial: Broad-spectrum activity against pathogenic bacteria and fungi has been reported.[3][15]

-

Antiparasitic: The benzimidazole core is famous for its anthelmintic properties, and derivatives are being explored for diseases like leishmaniasis.[2][16]

-

Anti-inflammatory: Some compounds show inhibitory effects on key inflammatory enzymes.[3]

The N1-isopropyl substitution is a key vector for chemical modification. By altering this group, researchers can fine-tune the compound's properties to enhance potency, improve selectivity for a biological target, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of modern drug discovery.[16][17]

Safety and Handling

Based on available data, 2-Amino-1-isopropylbenzimidazole should be handled with appropriate caution in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

Recommended Handling Procedures:

-

Use in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

2-Amino-1-isopropylbenzimidazole is a synthetically accessible derivative of the pharmacologically significant 2-aminobenzimidazole scaffold. Its physical properties, characterized by a high melting point and presumed solubility in organic solvents, are typical for a substituted benzimidazole. The compound's chemical reactivity is dominated by the nucleophilic exocyclic amino group, while the N1-isopropyl group provides steric bulk and directs further functionalization, making it a valuable and predictable building block in synthetic chemistry. The well-defined spectroscopic signature allows for straightforward characterization. For medicinal chemists and drug development professionals, this compound represents a key intermediate, offering a strategic platform for generating diverse molecular libraries and conducting SAR studies aimed at discovering novel therapeutics across a range of diseases.

References

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

-

1-isopropyl-N-phenyl-1H-benzo[d]imidazol-2-amine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. (2025). Retrieved January 10, 2026, from [Link]

-

2-Aminobenzimidazole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Freitas-Junior, L. H., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009144. Retrieved January 10, 2026, from [Link]

-

2-Amino-1-isopropylbenzimidazole. (n.d.). American Elements. Retrieved January 10, 2026, from [Link]

-

2-Amino-1-isopropylbenzimidazole. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]

-

10.8: Spectroscopy of Amines. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 10, 2026, from [Link]

-

Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved January 10, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved January 10, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-1-isopropylbenzimidazole | 90871-47-9 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. 2-Amino-1-isopropylbenzimidazole [myskinrecipes.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. achmem.com [achmem.com]

- 9. 90871-47-9|2-Amino-1-isopropylbenzimidazole|BLD Pharm [bldpharm.com]

- 10. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. youtube.com [youtube.com]

- 15. nmsreview.org [nmsreview.org]

- 16. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. China 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS:1231930-33-8 Manufacturer, Supplier | Zhonghan [xsu.com]

2-Amino-1-isopropylbenzimidazole molecular weight and formula

An In-Depth Technical Guide to 2-Amino-1-isopropylbenzimidazole: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-isopropylbenzimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates its core physicochemical properties, outlines a detailed synthetic methodology, and explores its potential applications, particularly within the realm of drug development. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and utilization of novel benzimidazole derivatives.

Introduction to 2-Amino-1-isopropylbenzimidazole

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, is present in numerous FDA-approved drugs and demonstrates a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatility of the benzimidazole core is attributed to its unique physicochemical characteristics, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules.[1]

Within this important class of compounds, 2-Amino-1-isopropylbenzimidazole (Figure 1) emerges as a key synthetic intermediate and a potential pharmacophore. The presence of a 2-amino group offers a critical site for further functionalization, allowing for the generation of extensive chemical libraries for drug discovery programs. The 1-isopropyl substituent modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth examination of its molecular characteristics, a robust synthetic protocol, and a discussion of its established and potential applications.

Figure 1. Chemical Structure of 2-Amino-1-isopropylbenzimidazole

Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 2-Amino-1-isopropylbenzimidazole are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₃ | [2][3][4] |

| Molecular Weight | 175.23 g/mol | [2][3][4][5] |

| CAS Number | 90871-47-9 | [2][3][4] |

| Appearance | Off-white to light brown solid | [4] |

| Synonyms | 1H-Benzimidazol-2-Amine, 1-(1-Methylethyl)- | [2] |

| MDL Number | MFCD00159972 | [2][3][4] |

| PubChem CID | 2773196 | [2] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [3][5] |

Synthesis Methodology

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established routes. A common and effective strategy involves the cyclization of an appropriately substituted o-phenylenediamine precursor. The following protocol describes a validated, two-step approach for the synthesis of 2-Amino-1-isopropylbenzimidazole, beginning with the reductive amination of o-nitroaniline, followed by cyclization with cyanogen bromide.

Experimental Protocol

Step 1: Synthesis of N-isopropyl-2-nitroaniline

-

Reaction Setup: To a round-bottom flask, add o-nitroaniline (1.0 eq.), acetone (3.0 eq.), and a suitable solvent such as methanol.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise while stirring. The addition is exothermic and should be controlled to maintain the temperature below 20°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the mixture by slowly adding water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-isopropyl-2-nitroaniline.

Step 2: Reductive Cyclization to 2-Amino-1-isopropylbenzimidazole

-

Reduction of Nitro Group: Dissolve the N-isopropyl-2-nitroaniline intermediate (1.0 eq.) from Step 1 in ethanol. Add a reducing agent, such as tin(II) chloride (SnCl₂) (3.0 eq.) or palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the nitro group to an amine, forming N-isopropyl-1,2-phenylenediamine in situ.

-

Cyclization: To the resulting diamine solution, add cyanogen bromide (CNBr) (1.1 eq.) slowly at 0°C.

-

Causality Note: Cyanogen bromide acts as the source of the C2 carbon of the benzimidazole ring. The in situ formed diamine undergoes an intramolecular cyclization reaction upon attack of one amino group on the electrophilic carbon of CNBr, followed by elimination and tautomerization to form the stable aromatic benzimidazole ring.

-

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by TLC.

-

Isolation and Purification: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 2-Amino-1-isopropylbenzimidazole.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic pathway for 2-Amino-1-isopropylbenzimidazole.

Applications in Research and Drug Development

The benzimidazole core is a highly valued scaffold in drug discovery.[1] Its derivatives are known to possess a vast array of biological activities, making them attractive candidates for development as therapeutic agents.

-

Antimicrobial Agents: The 2-aminobenzimidazole moiety is a well-established pharmacophore for antimicrobial activity. Studies have shown that derivatives of 2-aminobenzimidazole exhibit inhibitory effects against various bacterial strains, such as Pseudomonas aeruginosa.[6] The presence of the amino group is often correlated with increased activity compared to other substituents like a methyl group at the same position.[6]

-